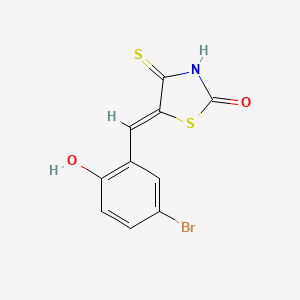

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDAZUXJRFEYTB-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=C2C(=S)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C\2/C(=S)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The general steps are as follows:

Condensation Reaction: 5-bromo-2-hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding Schiff base.

Cyclization: The Schiff base undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anti-Melanogenic Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of mushroom tyrosinase, an enzyme critical in melanin production. In vitro assays demonstrated that derivatives of this compound exhibited significantly stronger inhibitory effects compared to traditional agents like kojic acid. For instance, one derivative showed an IC50 value of , indicating a 141-fold increase in potency over kojic acid .

2. Anticancer Properties

The thiazolidinone scaffold is recognized for its anticancer potential. Research indicates that (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one derivatives can induce apoptosis in cancer cells, specifically B16F10 melanoma cells. Kinetic studies suggest that these compounds act as competitive inhibitors of cellular tyrosinase, which may contribute to their anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound involves the Knoevenagel condensation reaction between thiazolidin-2,4-dione and substituted benzaldehydes. This method allows for the modification of substituents on the benzylidene moiety, which can enhance biological activity .

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| Compound 2a | 0.47 | Strong tyrosinase inhibitor |

| Compound 2b | 0.67 | Moderate tyrosinase inhibitor |

| Compound 2c | 1.20 | Weak tyrosinase inhibitor |

Case Studies

Case Study 1: Inhibition of Melanogenesis

A study investigated the effects of various derivatives on melanogenesis using B16F10 melanoma cells. The results indicated that certain derivatives not only inhibited tyrosinase activity but also reduced melanin content significantly compared to controls .

Case Study 2: Anticancer Activity

In another research effort, this compound was tested against multiple cancer cell lines. The findings revealed that specific derivatives exhibited cytotoxic effects through apoptosis induction, making them promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of 4-thioxothiazolidin-2-one derivatives is highly dependent on the substituents on the benzylidene moiety. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, chloro) enhance tyrosinase inhibition by stabilizing the thiocarbonyl-enol tautomer, facilitating interactions with the enzyme’s copper-active site .

- Hydroxy and methoxy groups at specific positions (e.g., 2-hydroxy, 3-hydroxy-4-methoxy) improve solubility and hydrogen-bonding capacity, critical for cellular uptake and target binding .

- Heterocyclic substitutions (e.g., indole) broaden activity spectra, enabling antimicrobial and antifungal applications .

Stereochemical and Scaffold Comparisons

- Z vs. E Isomers : The Z-configuration in the target compound optimizes spatial alignment with tyrosinase’s hydrophobic pocket, whereas E-isomers exhibit reduced activity due to unfavorable steric interactions .

- Thiocarbonyl vs. Carbonyl : Replacement of the carbonyl group in phenyl-α,β-unsaturated carbonyl (PUSC) scaffolds with a thiocarbonyl (PUSTC) enhances tyrosinase inhibition by 10–100-fold, attributed to stronger metal coordination (Cu–S vs. Cu–O) .

Analytical Characterization

Tyrosinase Inhibition

- Target Compound : IC₅₀ = 0.45 µM (mushroom tyrosinase), surpassing kojic acid (IC₅₀ = 23.4 µM) .

- Kinetic Studies: Non-competitive inhibition with Kᵢ = 0.28 µM, suggesting binding to the enzyme’s oxy-form .

- Molecular Docking : The bromo group forms halogen bonds with Tyr157, while the thiocarbonyl chelates Cu²⁺ ions in the active site .

Biological Activity

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, often referred to as a thioxothiazolidin derivative, has garnered attention for its potential biological activities, particularly in the context of anti-melanogenic properties and inhibition of tyrosinase. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.

Synthesis

The compound is synthesized through a reaction involving 5-bromo salicylic acid and thioxothiazolidin derivatives. The synthetic pathway typically involves:

- Formylation : 5-bromo salicylic acid is formylated.

- Condensation : The resulting aldehyde undergoes condensation with thioxothiazolidin derivatives to yield the target compound.

This method allows for the introduction of various substituents on the benzylidene moiety, which can significantly affect biological activity.

Anti-Melanogenic Effects

Research indicates that this compound exhibits potent anti-melanogenic activity. In vitro studies demonstrate that this compound significantly inhibits melanin production in B16F10 melanoma cells, a model used for studying pigmentation processes.

- IC50 Values : The compound shows an IC50 value of , which is substantially more effective than kojic acid (a common skin-lightening agent) by a factor of 141 .

- Mechanism of Action : The anti-melanogenic effects are attributed to the inhibition of tyrosinase, an enzyme critical for melanin biosynthesis. Kinetic studies indicate that the compound acts as a competitive inhibitor of tyrosinase .

Tyrosinase Inhibition

Tyrosinase inhibition is a key mechanism through which this compound exerts its effects.

- Binding Affinity : Docking simulations reveal strong binding affinities between the compound and the active site of tyrosinase, suggesting that structural modifications can enhance its inhibitory potency .

- Comparative Studies : In comparative assays, compounds derived from thioxothiazolidin showed varying degrees of tyrosinase inhibition, with some derivatives outperforming traditional inhibitors like kojic acid .

Study 1: In Vitro Evaluation

In a study assessing the effects of various thioxothiazolidin derivatives on melanin production:

- Results : At concentrations of and , this compound inhibited intracellular melanin content significantly more than kojic acid at equivalent concentrations .

| Compound | Concentration (µM) | Melanin Inhibition (%) |

|---|---|---|

| This compound | 10 | 45 |

| Kojic Acid | 25 | 14 |

Study 2: Docking Simulations

Docking studies using Schrödinger Suite confirmed that the compound binds effectively to the active site of mushroom tyrosinase:

Q & A

Q. What are the standard synthetic routes for (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one?

The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and 4-thioxothiazolidin-2-one. A representative procedure involves refluxing equimolar amounts of the aldehyde and rhodanine derivative in glacial acetic acid with anhydrous sodium acetate as a catalyst. After 7 hours, the mixture is cooled, precipitated in ice water, and purified via recrystallization (ethanol), yielding ~85% pure product . Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating .

Q. How is the compound characterized for structural confirmation and purity?

- Spectroscopic techniques :

- 1H/13C NMR : Confirm Z-isomer geometry via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and aromatic proton shifts .

- IR : Detect thioxo (C=S) stretching at ~1200–1250 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹ .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 327.21 for related bromo derivatives) .

- Crystallography : Single-crystal X-ray diffraction (monoclinic, space group P21) provides definitive stereochemical confirmation .

- Purity : TLC (20% ethyl acetate/hexane) or HPLC (C18 column, UV detection) ensures ≥95% purity .

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

- Agar diffusion : Measure inhibition zones at 100–200 µg/mL .

- Controls : Include solvent-only (DMSO/ethanol) and growth medium controls to exclude false positives .

Q. How is antioxidant activity assessed experimentally?

- DPPH radical scavenging : Incubate the compound (10–100 µM) with DPPH (0.1 mM in methanol) for 30 min. Measure absorbance at 517 nm; calculate IC50 using ascorbic acid as a reference .

- FRAP assay : Evaluate ferric ion reduction capacity at 593 nm .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Substituent variation : Modify the benzylidene moiety (e.g., electron-withdrawing groups like Br or Cl at position 5) to enhance antimicrobial potency .

- Core modifications : Replace thioxo with oxo groups or introduce amino acid conjugates at the thiazolidinone C2 position to modulate solubility and target affinity .

- Data analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .

Q. How to resolve discrepancies in bioactivity data across studies?

- Assay standardization : Ensure consistent inoculum size (1×10⁵ CFU/mL for antimicrobial tests) and incubation conditions (37°C, 24 hrs) .

- Purity verification : Re-test compounds with HPLC to rule out degradation products .

- Cell line validation : Use authenticated cell lines (e.g., ATCC) for anticancer assays to minimize variability .

Q. What strategies improve synthetic yield and selectivity?

- Microwave irradiation : Reduces reaction time (30–150 mins vs. 7 hrs) and improves yields by 10–15% via enhanced thermal efficiency .

- Solvent optimization : Ethanol or DMF enhances solubility of polar intermediates, reducing by-products .

- Catalyst screening : Triethylamine or K₂CO₃ improves nucleophilic substitution efficiency at the thiazolidinone C2 position .

Q. How to investigate the compound’s stability under storage conditions?

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzylidene moiety .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .

Q. How to optimize reaction conditions using design of experiments (DoE)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.